1-methyl-1H-pyrrolo[2,3-b]pyridine-4-thiol
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Overview
Description
1-Methyl-1H-pyrrolo[2,3-b]pyridine-4-thiol is a heterocyclic aromatic organic compound characterized by a fused pyrrole and pyridine ring system
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 1H-pyrrolo[2,3-b]pyridine as the starting material.
Functionalization: The pyridine ring is functionalized through a series of reactions, including halogenation, followed by nucleophilic substitution to introduce the thiol group.
Industrial Production Methods:
Batch Process: Industrial production often employs a batch process where the reactions are carried out in large reactors under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can be used to convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the ring system.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or iodine are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or halides are used in substitution reactions, often under basic or acidic conditions.
Major Products Formed:
Disulfides: Resulting from the oxidation of the thiol group.
Sulfonic Acids: Formed through further oxidation of disulfides.
Amine Derivatives: Produced by reduction of the nitro group or other oxidized forms.
Scientific Research Applications
Chemistry: 1-Methyl-1H-pyrrolo[2,3-b]pyridine-4-thiol is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in biochemical studies to investigate protein interactions and enzyme activities.
Medicine: The compound has shown potential in drug discovery, particularly in the development of anticancer and antimicrobial agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
1-Methyl-1H-pyrrolo[2,3-b]pyridine-4-thiol is structurally similar to other heterocyclic compounds such as 1H-pyrrolo[2,3-b]pyridine, 1-methyl-1H-pyrrolo[2,3-b]pyridine, and various thiol-containing derivatives. These compounds share the fused pyrrole and pyridine ring system but differ in the presence and position of substituents.
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the thiol group, in particular, provides distinct reactivity compared to similar compounds without this functional group.
Comparison with Similar Compounds
1H-pyrrolo[2,3-b]pyridine
1-methyl-1H-pyrrolo[2,3-b]pyridine
1H-pyrrolo[2,3-b]pyridine-4-carboxylate
1-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Properties
Molecular Formula |
C8H8N2S |
---|---|
Molecular Weight |
164.23 g/mol |
IUPAC Name |
1-methyl-7H-pyrrolo[2,3-b]pyridine-4-thione |
InChI |
InChI=1S/C8H8N2S/c1-10-5-3-6-7(11)2-4-9-8(6)10/h2-5H,1H3,(H,9,11) |
InChI Key |
LCEKUTIKCBBCEX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1NC=CC2=S |
Origin of Product |
United States |
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